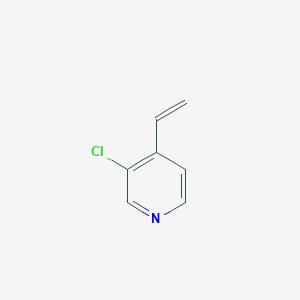

3-Chloro-4-vinylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUTUYDMZQPKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Vinylpyridine and Its Precursors

Advanced Synthetic Techniques

Continuous Flow Synthesis Protocols

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates, offering enhanced heat and mass transfer, precise control over reaction parameters, and the potential for safe handling of hazardous intermediates. For the synthesis of 3-Chloro-4-vinylpyridine, a plausible and efficient route in a continuous flow setup involves the Suzuki-Miyaura cross-coupling reaction. This method is noted for its mild reaction conditions and high tolerance for various functional groups. In an industrial context, large-scale production of related compounds like 3-Chloro-5-methyl-4-vinylpyridine has been achieved using continuous flow reactors, underscoring the scalability of this approach.

A typical continuous flow process for the synthesis of this compound would involve the reaction of a dihalogenated pyridine (B92270) precursor, such as 3-chloro-4-iodopyridine (B48283) or 3-chloro-4-bromopyridine, with a vinylboronic acid derivative. The reactants, dissolved in a suitable solvent system, are continuously pumped through a heated reactor column packed with a heterogeneous palladium catalyst. vapourtec.comacs.org The use of immobilized catalysts, such as palladium on a solid support, simplifies product purification by allowing for easy separation of the catalyst from the product stream. vapourtec.comnih.gov

Key parameters that can be precisely controlled in a continuous flow setup include residence time, temperature, and reactant concentration, all of which can be optimized to maximize yield and minimize byproduct formation. For instance, studies on the continuous flow Suzuki coupling of 3-bromopyridine (B30812) have shown that complete conversion can be achieved with a residence time of just a few minutes at elevated temperatures. vapourtec.com

Table 1: Illustrative Parameters for Continuous Flow Suzuki-Miyaura Synthesis of Aryl Pyridines

| Parameter | Value/Condition | Rationale |

| Reactants | 3-chloro-4-bromopyridine, Vinylboronic acid derivative | Readily available starting materials for Suzuki coupling. |

| Catalyst | Heterogeneous Palladium (e.g., SPM3Pd) | Facilitates reaction and simplifies product purification. vapourtec.com |

| Solvent | Dioxane/Water or THF/Ethanol | Common solvent systems for Suzuki coupling. acs.org |

| Base | K₃PO₄ or Cs₂CO₃ | Essential for the catalytic cycle. acs.orgnih.gov |

| Flow Rate | 0.1 - 1.0 mL/min | Controls residence time for reaction completion. vapourtec.com |

| Temperature | 100 - 150 °C | Increases reaction rate. vapourtec.com |

| Residence Time | 2 - 15 min | Optimized for high conversion and throughput. vapourtec.comacs.org |

Furthermore, the synthesis of precursors to this compound can also be achieved using continuous flow methodologies. For example, the regioselective functionalization of 3-chloropyridines has been successfully adapted to a continuous flow setup, allowing for the controlled introduction of substituents that could then be converted to a vinyl group. nih.gov

Photocatalytic Approaches in Vinylpyridine Synthesis

Visible-light photocatalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under mild conditions. acs.org While a direct photocatalytic vinylation of a 3-chloropyridine (B48278) precursor to form this compound is not extensively documented, the reactivity of the vinylpyridine scaffold in various photocatalytic transformations suggests potential synthetic pathways.

Research has demonstrated that vinylpyridines are versatile substrates in photocatalytic reactions. For instance, they can undergo enantioselective [2+2] photocycloadditions when activated by a chiral Brønsted acid in the presence of an iridium photocatalyst. escholarship.org This highlights the ability of the vinylpyridine moiety to participate in excited-state reactions.

Another significant application is the photocatalytic addition of radicals to the vinyl group of vinylpyridines. acs.org This has been achieved with high enantioselectivity using a cooperative approach involving a photoredox catalyst and a chiral Brønsted acid. Such reactions lead to the formation of valuable chiral γ-functionalized pyridines. acs.org Additionally, photoredox-catalyzed hydroaminoalkylation of halogenated vinylpyridines has been successfully implemented in a continuous flow system, demonstrating the synergy between these two modern synthetic technologies. researchsquare.comresearchgate.net

The installation of an electron-withdrawing chlorine atom on the pyridine ring can influence the electronic properties and reactivity of the molecule in photocatalytic processes. nih.gov While this may lower the reactivity in some cases, it also provides a functional handle for further transformations. nih.govnih.gov The photocatalytic degradation of 3-chloropyridine has been studied, providing insights into the behavior of the chloropyridine core under photocatalytic conditions, which could inform the design of synthetic reactions. ugr.esresearchgate.net

Table 2: Examples of Photocatalytic Reactions Involving Vinylpyridines

| Reaction Type | Vinylpyridine Substrate | Key Features |

| [2+2] Photocycloaddition | Acyclic 2-vinylpyridines | Enantioselective, catalyzed by a chiral Brønsted acid and an Ir(III) photocatalyst. escholarship.orgnih.gov |

| Enantioselective Radical Addition | Vinylpyridines | Cooperative photoredox and asymmetric catalysis for the synthesis of chiral γ-functionalized pyridines. acs.org |

| Hydroaminoalkylation | Halogenated vinylpyridines | Photoredox-catalyzed, compatible with continuous flow setups. researchsquare.comresearchgate.net |

While direct photocatalytic synthesis of this compound from simpler precursors remains an area for further exploration, the existing literature on the photocatalytic reactivity of vinylpyridines provides a strong foundation for the development of such methods.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Vinylpyridine

Reactivity of the Vinyl Group

The vinyl group at the C4 position is electronically activated by the electron-withdrawing pyridine (B92270) ring. This polarization makes the terminal carbon of the vinyl group (the β-carbon) electrophilic and susceptible to attack by nucleophiles in conjugate addition reactions. It also participates in pericyclic and radical reactions.

Conjugate Addition Reactions with Various Nucleophiles

The vinyl group of 4-vinylpyridine (B31050) and its derivatives is an excellent Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles. thieme-connect.com This reactivity is due to the electron-withdrawing nature of the pyridine ring, which stabilizes the negative charge that develops on the α-carbon in the anionic intermediate. thieme-connect.com While direct studies on 3-chloro-4-vinylpyridine are not extensively documented in readily available literature, its reactivity can be inferred from extensive studies on 4-vinylpyridine and structurally similar compounds like 2-chloro-4-vinylpyrimidine. thieme-connect.comexpresspolymlett.comoregonstate.edu

The general mechanism involves the attack of a nucleophile on the β-carbon of the vinyl group, forming a resonance-stabilized carbanion intermediate. This intermediate is then protonated, typically by the solvent or a mild acid, to yield the final 1,4-adduct. nih.gov A variety of nucleophiles, including those centered on carbon, nitrogen, oxygen, and sulfur, can be employed. thieme-connect.comoregonstate.edu For instance, amines, alcohols, and thiols readily add across the double bond, often under acidic or basic conditions to enhance the nucleophilicity of the adding species or the electrophilicity of the vinyl group. expresspolymlett.com

Table 1: Representative Conjugate Addition Reactions with Vinylpyridines and Analogues

| Nucleophile Type | Specific Nucleophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Nucleophile | Amines (e.g., Butylamine, Piperidine) | Acidic or neat conditions | 4-(2-Aminoethyl)pyridine derivative | expresspolymlett.commdpi.com |

| O-Nucleophile | Alkoxides (e.g., Sodium Methoxide) | Anhydrous solvent (e.g., Toluene) | 4-(2-Methoxyethyl)pyridine derivative | thieme-connect.com |

| S-Nucleophile | Thiols (e.g., Thiophenol) | Base or acid catalyst, or neat | 4-(2-Thioethyl)pyridine derivative | thieme-connect.com |

| C-Nucleophile | Malonate Esters | Base-promoted (e.g., NaOEt) | Substituted 4-propylpyridine (B73792) derivative | thieme-connect.com |

| C-Nucleophile | Grignard Reagents (e.g., MeMgBr) | Anhydrous ether | Substituted 4-alkylpyridine derivative | mdpi.com |

Cycloaddition Chemistry

The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com The electron-deficient nature of the vinylpyridine system enhances its reactivity toward electron-rich dienes. Research on 4-vinylpyridine (4-VP) has shown that Lewis acid catalysis, for example with BF₃·OEt₂, significantly promotes the reaction by coordinating to the pyridine nitrogen, thereby lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition. rsc.org

These reactions provide a powerful method for constructing six-membered rings fused to or substituted with a pyridyl moiety. A variety of dienes, including acyclic and cyclic dienes, can be used. For instance, 4-vinylpyridine has been successfully reacted with dienes like 2,3-dimethylbutadiene and isoprene. rsc.org While specific examples with this compound are not prevalent, similar reactivity is expected, leading to the formation of substituted cyclohexenyl-pyridines. The presence of the chloro-substituent may further influence the electronics of the dienophile but is not expected to inhibit the reaction. Other cycloaddition pathways, such as domino aza-Michael/inverse-electron-demand hetero-Diels-Alder reactions, have been explored with related vinyl-azaheterocycles, showcasing the versatility of the vinyl group in forming complex heterocyclic systems. researchgate.net

Table 2: Representative Diels-Alder Reactions with Vinylpyridines

| Diene | Dienophile | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 2,3-Dimethylbutadiene | 4-Vinylpyridine | BF₃·OEt₂, MeCN, 70 °C | 4-(3,4-Dimethylcyclohex-3-en-1-yl)pyridine | rsc.org |

| Isoprene | 4-Vinylpyridine | BF₃·OEt₂, MeCN, 70 °C | Mixture of 4-(4-methylcyclohex-3-en-1-yl)pyridine and 4-(3-methylcyclohex-3-en-1-yl)pyridine | rsc.org |

| trans-1-Phenyl-1,3-butadiene | 4-Vinylpyridine | BF₃·OEt₂, MeCN, 70 °C | 4-(4-Phenylcyclohex-3-en-1-yl)pyridine | rsc.org |

| 2,3-Dimethylbutadiene | 5-Chloro-2-vinylpyridine | BF₃·OEt₂, MeCN, 70 °C | 5-Chloro-2-(3,4-dimethylcyclohex-3-en-1-yl)pyridine | rsc.org |

Radical Addition Processes

The vinyl group of this compound is susceptible to radical addition reactions. While much of the research on radical reactions of vinylpyridines focuses on polymerization, non-polymeric radical additions, such as the addition of thiols, are also mechanistically feasible. researchgate.net The free-radical addition of thiols to alkenes (thiol-ene reaction) is a well-established and efficient process. conicet.gov.ar

The reaction is typically initiated by a radical initiator (e.g., AIBN) or photochemically and proceeds via a chain mechanism. A thiyl radical (RS•), generated from a thiol (RSH), adds to the vinyl group's β-carbon. This addition forms a carbon-centered radical at the α-position, which is stabilized by the adjacent pyridine ring. This radical then abstracts a hydrogen atom from another molecule of the thiol, yielding the anti-Markovnikov addition product and regenerating a thiyl radical to propagate the chain. oregonstate.educonicet.gov.ar This process is expected to be efficient for this compound, providing a route to 4-(2-thioethyl)pyridine derivatives.

Reactivity of the Chloro Substituent

The chlorine atom at the C3 position of the pyridine ring is a leaving group that can be displaced through nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic effects of both the ring nitrogen and the C4-vinyl group.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. researchgate.net For this compound, the chloro group is not at one of these most activated positions relative to the nitrogen. However, the presence of the electron-withdrawing vinyl group at the adjacent C4-position provides the necessary activation for SNAr to occur at C3. The vinyl group helps to stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack. mt.com

The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon bearing the chloro substituent, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). mt.com The negative charge in this intermediate can be delocalized onto the electron-withdrawing vinyl group and the pyridine nitrogen. In the second step, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. This pathway allows for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles. researchgate.netacs.orgmdpi.com Studies on related halogenated vinylpyridines have demonstrated the feasibility of intramolecular SNAr reactions, further highlighting the activated nature of the C-Cl bond. researchgate.net

Table 3: Representative Nucleophiles for SNAr Reactions on Activated Chloroarenes/Chloropyridines

| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitrogen Nucleophiles | Amines (e.g., Aniline, Piperidine) | High temperature, often with base (e.g., K₂CO₃) or catalyst (e.g., ZnCl₂) | 3-Aminopyridine derivative | researchgate.net |

| Oxygen Nucleophiles | Alkoxides (e.g., NaOMe, KOtBu) | Polar aprotic solvent (e.g., DMF, DMSO) | 3-Alkoxypyridine derivative | acs.org |

| Sulfur Nucleophiles | Thiolates (e.g., NaSPh) | Polar aprotic solvent (e.g., DMF) | 3-(Arylthio)pyridine derivative | ntu.ac.uk |

| Nitrogen Nucleophiles | Indoles / Azoles | Strong base (e.g., KOH) in DMSO | 3-(Azolyl)pyridine derivative | mdpi.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound serves as an electrophilic site for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly powerful tools for modifying the pyridine core. mt.comnobelprize.org

In a typical Suzuki-Miyaura coupling, this compound would react with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond at the C3 position. nobelprize.orgresearchgate.net Similarly, in a Heck reaction, the C-Cl bond can be coupled with an alkene, although the vinyl group of this compound itself can also act as the alkene component. researchgate.neteurjchem.com When the C-Cl bond is the reactive site, the reaction with another alkene like styrene (B11656) or an acrylate (B77674) would yield a 3-alkenyl-4-vinylpyridine derivative. The Sonogashira reaction would couple the C3 position with a terminal alkyne. The efficiency of these couplings with aryl chlorides often requires the use of specialized phosphine (B1218219) ligands to facilitate the initial oxidative addition step, which is typically the rate-limiting step for less reactive aryl chlorides. expresspolymlett.commt.com

Table 4: Major Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) complexes with phosphine ligands | Na₂CO₃, K₂CO₃, K₃PO₄ | 3-Aryl/Vinyl-4-vinylpyridine | nobelprize.orgresearchgate.net |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | 3-Alkenyl-4-vinylpyridine | nih.gov |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, Piperidine | 3-Alkynyl-4-vinylpyridine | nobelprize.org |

| Buchwald-Hartwig | Amine | Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄ | 3-Amino-4-vinylpyridine | researchgate.net |

Exploiting Halogen-Lithium Exchange Reactions

The halogen-lithium exchange is a powerful transformation in organometallic chemistry for the synthesis of organolithium reagents. numberanalytics.com This reaction involves the treatment of an organohalide with an organolithium compound, typically an alkyllithium, resulting in the exchange of the halogen atom for a lithium atom. numberanalytics.com

For aryl halides, including chloropyridines, the equilibrium of the exchange reaction with an alkyllithium is generally favorable because the resulting aryllithium species are more stable than typical alkyllithiums. researchgate.net The reaction is known to be extremely fast, often proceeding rapidly at low temperatures. researchgate.netharvard.edu The generally accepted mechanism involves the nucleophilic attack of the organolithium reagent on the halogen atom of the organohalide, which proceeds through an "ate complex," either as a transient intermediate or a transition state. researchgate.net The reactivity of the halogen is crucial, with iodides reacting more readily than bromides, and chlorides being the least reactive. harvard.edu

In the context of this compound, the presence of the chloro substituent allows for potential halogen-lithium exchange. This would typically be achieved using a strong organolithium base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) in an aprotic solvent like THF or diethyl ether at low temperatures. The resulting 4-vinyl-3-lithiopyridine is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position. However, the presence of the vinyl group introduces competitive reactivity, as organolithium reagents can also add across the double bond. Furthermore, lithiation of substituted 3-chloropyridines can lead to the formation of highly reactive 3,4-pyridyne intermediates. nih.gov

Table 1: Conditions and Reagents for Halogen-Lithium Exchange

| Organolithium Reagent | Typical Solvent | Temperature (°C) | Comments |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | THF, Diethyl ether | -78 to 0 | Commonly used; favorable equilibrium for aryl chlorides. researchgate.net |

| sec-Butyllithium (s-BuLi) | THF, Diethyl ether | -78 to -40 | More basic than n-BuLi; can also promote deprotonation. |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, driving its reactivity in quaternization and coordination reactions.

Quaternization involves the alkylation of the pyridine nitrogen, forming a positively charged pyridinium (B92312) salt. This reaction typically occurs when this compound is treated with an alkyl halide. The reactivity of the alkyl halide plays a significant role in the efficiency of the reaction. Studies on the analogous poly(4-vinylpyridine) show that activated halides, such as chloroacetone (B47974) and 2-chloroacetamide, lead to nearly quantitative quaternization. itu.edu.trresearchgate.net In contrast, simple alkyl halides often result in lower conversion yields, typically around 65-70%. researchgate.netresearchgate.net

The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. itu.edu.trresearchgate.net The formation of the pyridinium salt can be confirmed by NMR spectroscopy, which shows a characteristic downfield shift of the pyridine ring protons upon quaternization. researchgate.net These quaternized derivatives are essentially polycationic electrolytes and have potential applications in materials science. itu.edu.tr

Table 2: Quaternization of Poly(4-vinyl pyridine) with Activated Halides

| Quaternizing Agent | Solvent | Reaction Time | Conversion Yield (%) | Reference |

|---|---|---|---|---|

| Chloro 2-propanone | DMF | 24 h | 99.7 | itu.edu.tr, researchgate.net |

| 2-Chloroacetamide | DMF | 72 h | 98.9 | itu.edu.tr, researchgate.net |

| Iodomethane | DMF | - | - | researchgate.net |

Data based on studies with poly(4-vinylpyridine) as a model for this compound.

The nitrogen atom of the pyridine ring in this compound can act as a ligand, donating its lone pair of electrons to coordinate with a variety of metal ions. The presence of the chloro-substituent reduces the electron density on the pyridine ring, thereby decreasing its basicity compared to unsubstituted 4-vinylpyridine. This reduced basicity directly influences its coordination ability and the stability of the resulting metal complexes.

Despite the reduced basicity, the pyridine moiety is still a viable ligand. Coordination polymers have been synthesized using vinylpyridine derivatives. publish.csiro.au For example, poly(4-vinylpyridine) has been utilized as a polymeric ligand to coordinate with Au(I) and Zn(II) cations. researchgate.net Additionally, a copper complex incorporating a ligand that features a vinylpyridine functional group has been successfully prepared and characterized. publish.csiro.au The development of ligands based on this compound could lead to new catalysts or functional materials where the electronic properties are tuned by the chloro-substituent.

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic pathways.

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For reactions involving vinylpyridines, kinetic analyses have been particularly informative.

Kinetic investigations of the quaternization of poly(4-vinylpyridine) have shown that the reaction's kinetic behavior is highly dependent on the solvent. tandfonline.com For example, the reaction with ethylchloroacetate in DMF and methanol (B129727) is accompanied by an acceleration phenomenon, whereas a slight deceleration is observed in formamide. tandfonline.com This behavior is attributed to changing polymer-solvent interactions as the reaction progresses. tandfonline.com

In another example, kinetic studies of the oxidative addition of methyl iodide to 2-vinylpyridine-based cycloplatinated(II) complexes revealed that the reaction follows an SN2 mechanism. mdpi.com The rate of this reaction is sensitive to the electronic properties of other ligands present on the platinum center, with more electron-donating ligands leading to a faster reaction. mdpi.com While these studies were not performed on this compound itself, the principles are directly applicable. The electron-withdrawing chloro group in this compound would be expected to decrease the rate of reactions where the pyridine nitrogen acts as a nucleophile, such as in quaternization or oxidative addition.

Table 3: Kinetic Behavior in Reactions of Vinylpyridine Systems

| Reaction System | Reagent | Solvent | Kinetic Observation | Mechanism |

|---|---|---|---|---|

| Poly(4-vinylpyridine) | Ethylchloroacetate | DMF, Methanol | Acceleration phenomenon | SN2 type |

| Poly(4-vinylpyridine) | Ethylchloroacetate | Formamide | Slight deceleration | SN2 type |

Data from analogous vinylpyridine systems. tandfonline.commdpi.com

Identifying the transient species formed during a reaction is key to understanding its mechanism. For the transformations of this compound, several types of intermediates and transition states have been proposed based on studies of related systems.

The halogen-lithium exchange reaction is widely believed to proceed via an "ate-complex" intermediate or transition state, formed by the nucleophilic attack of the organolithium on the halogen atom. researchgate.net The existence of such complexes has been supported by spectroscopic evidence and, in some cases, by X-ray crystallography. harvard.edu

In reactions involving the deprotonation of substituted chloropyridines, highly reactive aryne intermediates, such as 3,4-pyridyne, can be generated. nih.gov These intermediates rapidly react with available nucleophiles or undergo cycloaddition reactions.

For conjugate addition reactions to the vinyl group, the stability of the intermediate carbanion is critical. In the case of 3-vinylpyridine, the intermediate carbanion formed by nucleophilic attack at the β-carbon of the vinyl group is not well-stabilized by resonance involving the ring nitrogen, making this pathway less favorable compared to 2- and 4-vinylpyridine isomers. thieme-connect.com The chloro-substituent at the 3-position in this compound would further influence the electronic landscape and the stability of any charged intermediates.

Table 4: Key Intermediates in Pyridine Chemistry

| Reaction Type | Key Intermediate/Transition State | Description |

|---|---|---|

| Halogen-Lithium Exchange | Ate-complex | Formed from attack of R-Li on the halogen atom. researchgate.net |

| Elimination from Lithiated Chloropyridine | Pyridyne (e.g., 3,4-pyridyne) | A highly reactive, neutral intermediate with a formal triple bond in the ring. nih.gov |

| Conjugate Addition | Carbanion | Anionic intermediate formed by nucleophilic addition to the vinyl group. thieme-connect.com |

An article on the polymerization studies of this compound cannot be generated.

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data concerning the polymerization of the chemical compound "this compound". The existing body of research extensively covers the polymerization of the related, unsubstituted monomer, 4-vinylpyridine, and other derivatives. However, detailed studies, including kinetic data for homopolymerization, methodologies for various polymerization techniques, and specific synthesis and characterization of block and graft copolymers for this compound, are not present in the available resources.

Therefore, it is not possible to construct a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline focusing solely on this compound.

Polymerization Studies of 3 Chloro 4 Vinylpyridine

Copolymerization with Other Monomers

Reactivity Ratios in Copolymerization

The reactivity ratios, r₁ and r₂, are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or a different monomer unit. While specific experimental data for the copolymerization of 3-chloro-4-vinylpyridine is not extensively documented in the reviewed literature, the reactivity ratios for its parent monomer, 4-vinylpyridine (B31050) (4VP), with common comonomers like styrene (B11656) (St) and methyl methacrylate (B99206) (MMA) are well-established and provide a basis for prediction.

For the copolymerization of 4VP (M₁) with styrene (M₂), reported reactivity ratios vary depending on the experimental conditions. One study using free-radical polymerization at 80°C in toluene (B28343) found r₁ (4VP) = 0.700 and r₂ (St) = 0.335 for conversions below 20%. metu.edu.tr Another study reported r₁ (4VP) = 0.85 and r₂ (St) = 0.67. researchgate.net The product of these ratios (r₁r₂ ≈ 0.23 - 0.57) is less than 1, suggesting a tendency towards random copolymerization with an enrichment of the more reactive monomer, 4VP.

In the case of 4VP (M₁) copolymerized with methyl methacrylate (M₂), the reactivity ratios were found to be r₁ (4VP) = 1.82 and r₂ (MMA) = 0.33. researchgate.net For the copolymerization of 2-vinylpyridine (B74390) with MMA, the ratios were r₁(2VP) = 0.64 and r₂(MMA) = 0.31. sioc-journal.cn For the 4VP/MMA system, since r₁ > 1 and r₂ < 1, 4VP is more reactive than MMA, and the resulting copolymer will be richer in 4VP units compared to the monomer feed.

Predicted Behavior for this compound: The introduction of a chlorine atom at the 3-position of the pyridine (B92270) ring is expected to influence the reactivity of the vinyl group. The chloro group is electron-withdrawing, which would decrease the electron density of the pyridine ring and, by extension, the vinyl double bond. This reduction in electron density would likely decrease its reactivity (lower k₁₁) towards its own radical compared to the unsubstituted 4VP. Consequently, the r₁ value for this compound in copolymerizations with electron-donating or neutral monomers like styrene would be expected to be lower than that of 4VP. The precise values, however, would require experimental determination.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization System | Reference |

|---|---|---|---|---|---|

| 4-Vinylpyridine | Styrene | 0.700 ± 0.005 | 0.335 ± 0.001 | Radical, 80°C, Toluene | metu.edu.tr |

| 4-Vinylpyridine | Styrene | 0.85 | 0.67 | Radical, Bulk | researchgate.net |

| 4-Vinylpyridine | Methyl Methacrylate | 1.82 ± 0.19 | 0.33 ± 0.07 | Radical, Bulk | researchgate.net |

| 4-Vinylpyridine | Styrene | 0.175 | 0.122 | Radical, HFIP solvent | rsc.org |

Post-Polymerization Modification of Poly(this compound)

Post-polymerization modification is a powerful technique for synthesizing functional polymers by altering a precursor polymer, which avoids the challenges of directly polymerizing functional monomers. nih.govmdpi.comutexas.edu Poly(this compound) is an excellent candidate for such modifications due to its two distinct reactive sites: the chloro group on the pyridine ring and the pyridine nitrogen itself.

Derivatization via the Chloro Group

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). However, the reactivity of halopyridines in SₙAr reactions is highly dependent on the position of the halogen relative to the ring nitrogen. The 2- and 4-positions are significantly more reactive than the 3-position because the electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. vaia.comuoanbar.edu.iq For 3-chloropyridine (B48278), this stabilization is less effective, making it significantly less reactive. uoanbar.edu.iq

Despite this lower reactivity, the chloro group on poly(this compound) can still serve as a handle for covalent functionalization under appropriate conditions, likely requiring stronger nucleophiles or higher temperatures. This allows for the permanent attachment of various functional groups, such as amines, thiols, or alkoxides, to the polymer backbone. This covalent attachment via the chloro group offers a more robust alternative to methods relying on the coordination or quaternization of the pyridine nitrogen. This approach is analogous to the well-established functionalization of chloromethylated polystyrene, where the chloromethyl group is used to immobilize a wide range of molecules, including catalytic complexes. epa.govresearchgate.netjlu.edu.cn

Quaternization of Polymeric Pyridine Units

Quaternization involves the reaction of the lone pair of electrons on the pyridine nitrogen with an alkylating agent (e.g., alkyl halides), resulting in a positively charged pyridinium (B92312) salt along the polymer chain. researchgate.net This modification transforms the neutral polymer into a polyelectrolyte, drastically altering its properties, such as solubility and thermal stability. researchgate.netdntb.gov.ua

The quaternization of poly(4-vinylpyridine) (P4VP) has been studied extensively. rsc.orgtandfonline.comrsc.org The reaction kinetics often show a retardation effect, where the rate of reaction slows down as a higher percentage of pyridine units become quaternized. rsc.orgrsc.org This is attributed to two main factors: steric hindrance from the bulky alkyl groups on neighboring units and electrostatic repulsion between the incoming positively charged alkylating agent and the already formed pyridinium cations on the polymer chain. rsc.orgrsc.org The rate constants for the quaternization of a pyridine unit with zero, one, or two quaternized neighbors (k₀, k₁, and k₂) have been shown to decrease (k₀ > k₁ > k₂). rsc.org

| Alkyl Bromide | k₀ (Rate Constant) | K (k₁/k₀) | L (k₂/k₀) | Reference |

|---|---|---|---|---|

| Ethyl bromide | - | 0.95 | 0.54 | rsc.org |

| 1-Bromobutane | - | 0.81 | 0.43 | rsc.org |

| 1-Bromo-3-phenylpropane | - | 0.55 | 0.28 | rsc.org |

Functional Polymers and Materials Derived from this compound

Polymeric Supports for Catalysis

Poly(vinylpyridine)s are widely employed as supports for catalysts due to the ability of the pyridine nitrogen to coordinate with a variety of metal centers. researchgate.netingentaconnect.comscispace.com This immobilization transforms a homogeneous catalyst into a heterogeneous one, which simplifies catalyst recovery and reuse, a key advantage in sustainable chemistry. academie-sciences.frscientific.net For instance, poly(4-vinylpyridine) has been used to support copper iodide for Pechmann reactions and cobalt complexes for oxidation reactions. academie-sciences.frscientific.net

Poly(this compound) offers a bifunctional platform for catalyst immobilization. Catalysts can be supported through:

Coordination: Metal complexes can be anchored via the lone pair of the pyridine nitrogen, similar to P4VP. scispace.com

Covalent Attachment: The chloro group allows for permanent grafting of a ligand or catalyst onto the polymer backbone via nucleophilic substitution. This method provides a more stable linkage that is less prone to leaching compared to coordination-based interactions. The use of chloromethylated polystyrene as a robust support for catalysts via covalent bonding is a well-established parallel. researchgate.netrsc.org

This dual reactivity allows for the design of sophisticated catalytic systems where the polymer support is an integral part of the catalyst's function and stability.

Supramolecular Polymer Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-ordered, functional architectures. researchgate.net Poly(4-vinylpyridine) is a common building block for such assemblies, acting as a hydrogen bond acceptor. When mixed with small molecules that are hydrogen bond donors (e.g., phenols, carboxylic acids), it can form complex structures like lamellar or cylindrical phases. researchgate.netacs.org These assemblies are often responsive to external stimuli like temperature or light. scispace.com

The structure of poly(this compound) introduces an additional, intriguing non-covalent interaction: halogen bonding. rsc.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (like the chlorine in this polymer) and a nucleophilic site. acs.org This interaction is highly directional and has been explored as a tool to control the self-assembly of polymeric materials. vtt.finih.govnih.gov

Therefore, poly(this compound) could form supramolecular structures through two primary mechanisms:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, complexing with donor molecules. vtt.firsc.org

Halogen Bonding: The chlorine atom at the 3-position can act as a halogen bond donor, interacting with Lewis basic sites on other molecules. rsc.orgvtt.fi

This dual capability for forming both hydrogen and halogen bonds could lead to the creation of complex, hierarchical, and potentially "smart" materials with unique self-assembly behaviors and responsiveness not achievable with P4VP alone. vtt.fi

Design of Stimuli-Responsive Polymeric Systems

Extensive literature searches did not yield specific research findings or detailed data on the design and synthesis of stimuli-responsive polymeric systems based solely on the monomer this compound. The body of scientific work in the area of stimuli-responsive vinylpyridine-based polymers is predominantly focused on its non-chlorinated analog, 4-vinylpyridine (4VP).

Research into poly(4-vinylpyridine) (P4VP) has established it as a well-known pH-responsive polymer. The pyridine ring in the P4VP structure has a pKa value that allows the polymer to exhibit a distinct response to changes in the pH of its environment. In acidic conditions, the pyridine nitrogen gets protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve. Conversely, in basic or neutral conditions, the polymer is deprotonated and becomes more hydrophobic, leading to chain collapse or precipitation. This behavior has been extensively studied and utilized in the development of various "smart" materials, including drug delivery systems, sensors, and membranes.

Furthermore, P4VP has been incorporated into dual-responsive systems, most notably in combination with thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM). These copolymers exhibit both pH and temperature sensitivity, allowing for more complex and finely-tuned responses to environmental stimuli.

However, specific studies detailing the synthesis of homopolymers or copolymers of This compound and the characterization of their stimuli-responsive properties are not available in the reviewed scientific literature. The influence of the chloro-substituent at the 3-position of the pyridine ring on the pKa of the monomer and the resulting polymer's response to pH, temperature, or other stimuli has not been documented. Consequently, no data tables with detailed research findings on this specific compound can be provided.

Theoretical and Computational Chemistry Studies on 3 Chloro 4 Vinylpyridine

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 3-Chloro-4-vinylpyridine are pivotal in determining its chemical behavior. Through computational methods, a detailed picture of its molecular orbitals and charge distribution can be ascertained.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool for investigating the ground state properties of molecules. For analogous systems like 3-chloropyridine (B48278), DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), have been used to determine optimized molecular structures and total energies in various solvent media. researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional geometry. For this compound, it is anticipated that the pyridine (B92270) ring will exhibit a planar structure, with the vinyl and chloro substituents lying in or close to the plane of the ring in the ground state. The presence of the chlorine atom is expected to influence the electron distribution within the pyridine ring, affecting its aromaticity and the bond lengths of the carbon-carbon and carbon-nitrogen bonds.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory, and their energy difference (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. mahendrapublications.com In studies of 3-chloropyridine, the HOMO and LUMO energies have been calculated to confirm that charge transfer occurs within the molecule. researchgate.net For this compound, the vinyl group, being a π-conjugated system, is expected to influence the energies of the frontier orbitals. The chlorine atom, with its electron-withdrawing inductive effect and electron-donating mesomeric effect, will also modulate the HOMO and LUMO energy levels. A precise calculation of the HOMO-LUMO gap for this compound would provide valuable predictions about its behavior in chemical reactions, particularly its susceptibility to electrophilic and nucleophilic attack.

Table 1: Representative Frontier Orbital Energies for a Related Chlorinated Pyridine

| Parameter | Energy (eV) |

| HOMO | -7.0 |

| LUMO | -0.5 |

| Energy Gap | 6.5 |

Note: The data presented are hypothetical and for illustrative purposes, based on typical values for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. mdpi.com For molecules like 3-chloropyridine, MEP maps have been plotted to understand their chemical reactivities. researchgate.net In the case of this compound, the nitrogen atom of the pyridine ring is expected to be a region of significant negative electrostatic potential, making it a primary site for protonation and interaction with electrophiles. The vinyl group may also exhibit regions of negative potential associated with the π-electron cloud. Conversely, the hydrogen atoms and the region around the chlorine atom may show positive electrostatic potential.

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of atoms and the non-covalent interactions within the this compound molecule are crucial for understanding its physical properties and biological activity.

Torsional Potential Energy Surface Investigations

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the vinyl group to the pyridine ring. A torsional potential energy surface (PES) can be generated by calculating the energy of the molecule as a function of the dihedral angle of this bond. For the related molecule 4-vinylpyridine (B31050), computational studies have shown that the planar conformation represents the minimum energy state. A coplanar conformation, where the vinyl group is rotated, corresponds to a higher energy value, approximately 18 kJ/mol above the minimum. A similar investigation for this compound would likely reveal that a near-planar conformation is the most stable, although the presence of the adjacent chlorine atom might introduce some steric hindrance that could affect the precise dihedral angle of the global minimum. The barrier to rotation would provide insight into the flexibility of the molecule.

Table 2: Relative Energy of 4-Vinylpyridine Conformations

| Conformation | Dihedral Angle (φ1) | Relative Energy (kJ/mol) |

| Planar | 0° | 0 |

| Coplanar | 90° | ~18 |

Data based on findings for 4-vinylpyridine. mdpi.com

Intramolecular Hydrogen Bonding and Halogen Bonding

While this compound does not possess a classic hydrogen bond donor, the possibility of weak intramolecular interactions cannot be entirely dismissed. For instance, a weak C-H···N interaction between a vinyl hydrogen and the pyridine nitrogen might exist, though it is likely to be energetically insignificant.

Of greater potential interest is the possibility of intramolecular halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). In this compound, the chlorine atom could potentially interact with the π-system of the vinyl group or the lone pair of the pyridine nitrogen in certain conformations. However, the geometric constraints of the molecule make a strong intramolecular halogen bond unlikely. More commonly, these types of interactions are observed between separate molecules (intermolecular). Computational studies would be necessary to definitively determine the presence and strength of any such intramolecular interactions and their influence on the preferred conformation of the molecule.

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions. For a molecule like this compound, modeling its reaction mechanisms would involve a multi-faceted approach to understand its reactivity, particularly at the vinyl group and the substituted pyridine ring.

Computational Elucidation of Reaction Pathways and Energy Barriers

The exploration of reaction pathways for this compound would typically employ quantum mechanical methods, most notably Density Functional Theory (DFT). This approach allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and a transition state defines the activation energy or energy barrier, a key determinant of the reaction rate.

For instance, in addition reactions involving the vinyl group, such as hydrohalogenation or polymerization, computational models would be used to calculate the energy profiles for various possible mechanisms (e.g., concerted vs. stepwise). The calculated energy barriers for each step would help in predicting the most favorable reaction pathway. Similarly, for reactions involving the pyridine ring, such as nucleophilic aromatic substitution, computational studies could predict the regioselectivity and the influence of the chloro and vinyl substituents on the activation energies. While specific studies on this compound are sparse, research on related vinylpyridines in transition metal-catalyzed reactions, such as hydroformylation, has demonstrated the utility of these computational approaches in understanding reaction outcomes. scholaris.ca

Solvent Effects on Reactivity via Implicit and Explicit Solvation Models

The solvent environment can significantly influence the kinetics and thermodynamics of a reaction. researchgate.net Computational chemistry accounts for these effects using various solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the stability of reactants, intermediates, and transition states, thereby altering the energy barriers of a reaction. For this compound, an implicit model could predict how solvents of varying dielectric constants might favor or disfavor certain reaction pathways.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. researchgate.net This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, where the pyridine nitrogen can act as a hydrogen bond acceptor, explicit solvent models would be crucial for accurately modeling reactions in protic solvents. Hybrid models, which combine a few explicit solvent molecules with an implicit continuum, often provide a balance between accuracy and computational cost.

Prediction of Spectroscopic Signatures

Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between molecular structure and experimental observations.

Vibrational Frequency Calculations (FTIR, Raman)

Theoretical calculations of vibrational frequencies are essential for assigning the absorption bands in Fourier-Transform Infrared (FTIR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the fundamental vibrational modes of a molecule.

For this compound, a computational frequency analysis would yield a set of vibrational modes, each corresponding to specific stretching, bending, or torsional motions of the atoms. For example, characteristic frequencies would be predicted for the C=C stretching of the vinyl group, the C-Cl stretching, and the various vibrational modes of the pyridine ring. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral features can be made. Studies on similar substituted pyridines and anilines have shown that DFT calculations, when appropriately scaled, can reproduce experimental vibrational spectra with a high degree of accuracy.

Below is a hypothetical table illustrating the kind of data that would be generated from a vibrational frequency calculation for this compound, with assignments based on the nature of the atomic motions.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | C-H stretching (aromatic and vinyl) |

| ~1640 | C=C stretching (vinyl) |

| ~1600-1400 | C=C and C=N stretching (pyridine ring) |

| ~1200-1000 | In-plane C-H bending |

| ~850-750 | Out-of-plane C-H bending |

| ~700-600 | C-Cl stretching |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The accuracy of these predictions has significantly improved, making them a valuable tool for structure verification and stereochemical assignment.

For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. These predictions are based on the calculated magnetic shielding of each nucleus. The predicted values can then be compared to experimental data to confirm the structure. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational changes. While a specific computational NMR study for this compound is not available, the methodologies are well-established for a wide range of organic molecules.

The following table provides a hypothetical example of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~8.5 | - |

| C5-H | ~7.4 | - |

| C6-H | ~8.6 | - |

| Vinyl CH | ~6.8 | - |

| Vinyl CH₂ (trans to ring) | ~5.6 | - |

| Vinyl CH₂ (cis to ring) | ~6.1 | - |

| C2 | - | ~150 |

| C3 | - | ~130 |

| C4 | - | ~145 |

| C5 | - | ~122 |

| C6 | - | ~148 |

| Vinyl CH | - | ~135 |

| Vinyl CH₂ | - | ~120 |

Advanced Applications of 3 Chloro 4 Vinylpyridine in Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Structures

3-Chloro-4-vinylpyridine has emerged as a highly adaptable precursor in synthetic organic chemistry, valued for its capacity to undergo a variety of transformations leading to complex molecular architectures. Its utility stems from the presence of multiple, orthogonally reactive functional groups: a pyridine (B92270) ring, a vinyl substituent, and a chlorine atom. This unique combination allows for the strategic construction of intricate heterocyclic systems, including spirocyclic and fused polycyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Spirocyclic Tetrahydronaphthyridines and Related Scaffolds

A significant application of halogenated vinylpyridines, including 4-chloro-3-vinylpyridine (B3253418) (an isomer of the subject compound with analogous reactivity), is in the modular and automated synthesis of spirocyclic tetrahydronaphthyridines (THNs). These three-dimensional scaffolds are considered valuable in drug discovery. The synthetic approach typically involves a two-step sequence initiated by a photoredox-catalyzed hydroaminoalkylation (HAA) of the vinyl group, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the spirocyclic system.

The process begins with the HAA reaction, where a primary amine is coupled to the vinylpyridine. This is followed by an intramolecular N-arylation via SNAr, where the newly introduced amino group displaces the chlorine atom on the pyridine ring, leading to the formation of the tetrahydronaphthyridine core. This method has been successfully employed to generate libraries of spirocyclic 1,6-tetrahydronaphthyridines. The decreased reactivity of the C-Cl bond compared to a C-F bond often necessitates higher temperatures for the SNAr cyclization step. This methodology provides a highly modular route to various THN isomers from a common set of starting materials.

| Starting Amine | Product | Yield (%) |

|---|---|---|

| Cyclohexylamine | Spiro[cyclohexane-1,2'- researchgate.netacs.orgnih.govacs.orgtetrahydro- researchgate.netwiley-vch.denaphthyridine] | 85 |

| Piperidin-4-amine | Spiro[piperidine-4,2'- researchgate.netacs.orgnih.govacs.orgtetrahydro- researchgate.netwiley-vch.denaphthyridine] | 91 |

| Azepan-4-amine | Spiro[azepane-4,2'- researchgate.netacs.orgnih.govacs.orgtetrahydro- researchgate.netwiley-vch.denaphthyridine] | 78 |

| (Tetrahydro-2H-pyran-4-yl)methanamine | Spiro[tetrahydro-2H-pyran-4,2'- researchgate.netacs.orgnih.govacs.orgtetrahydro- researchgate.netwiley-vch.denaphthyridine] derivative | 82 |

Precursor in the Formation of Fused Polycyclic Systems

The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing a direct route to fused polycyclic systems. In these reactions, the vinylpyridine adds to a conjugated diene to form a six-membered ring fused to the pyridine core. The reactivity of the vinyl group is influenced by the electronic properties of the pyridine ring. For 4-vinylpyridines, the nitrogen atom can electronically stabilize the transition state, particularly when activated by a Lewis acid coordinating to the nitrogen.

While thermal Diels-Alder reactions with vinylpyridines can be sluggish, Lewis acid promotion significantly enhances reaction rates and improves regioselectivity. The chloro substituent at the 3-position acts as an electron-withdrawing group, which can further modulate the dienophile's reactivity. By reacting this compound with various dienes (e.g., cyclopentadiene, isoprene, Danishefsky's diene), a range of functionalized tetrahydroquinolines and related fused systems can be accessed. Subsequent aromatization or further functionalization of the resulting cycloadducts opens pathways to complex, rigid polycyclic aromatic structures.

Role in Catalysis and Ligand Design

The pyridine nitrogen in this compound provides a coordination site for transition metals, while the vinyl group offers a handle for polymerization, allowing its incorporation into more complex catalytic systems.

As a Ligand in Transition Metal Catalysis

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and transition metal catalysis. The nitrogen atom's lone pair of electrons allows it to act as a Lewis base, coordinating to a wide variety of metal centers. In this compound, the electronic properties of the pyridine ring are modified by both the electron-withdrawing chloro group and the conjugating vinyl group. These substituents can tune the metal-ligand bond strength and, consequently, the catalytic activity of the resulting metal complex.

While the chloro and vinyl groups introduce potential complications, such as secondary reactions or alternative coordination modes (e.g., η²-coordination of the vinyl group), the primary coordination is expected through the pyridine nitrogen. Substituted pyridine ligands have been successfully used in palladium-catalyzed cross-coupling reactions, where they influence the efficiency and selectivity of the catalyst. The specific steric and electronic profile of this compound makes it a candidate for creating tailored catalysts for reactions like Suzuki-Miyaura or Heck cross-couplings.

Development of Polymer-Supported Catalytic Systems

A key application of vinylpyridines in catalysis is their use as monomers for creating polymer-supported catalysts. The vinyl group of this compound allows it to be readily polymerized or copolymerized (e.g., with divinylbenzene (B73037) as a cross-linker) to form an insoluble polymer matrix. The pyridine units within this polymer serve as binding sites for catalytically active metal ions.

This approach combines the advantages of homogeneous catalysis (high activity and selectivity from well-defined molecular active sites) with those of heterogeneous catalysis (ease of catalyst recovery and recycling). Poly(4-vinylpyridine)-based supports have been used to immobilize a range of metal catalysts for various transformations. For example, chloroaluminate ionic liquids have been supported on poly(4-vinylpyridine) to create recyclable Lewis acid catalysts for Diels-Alder reactions. Similarly, rhodium complexes have been electrostatically attached to N-methylated poly(4-vinylpyridine) for methanol (B129727) carbonylation. The presence of the chloro-substituent on the pyridine ring in a poly(this compound) support would offer an additional site for post-polymerization modification, further diversifying the potential catalytic applications.

| Polymer Support | Active Catalytic Species | Application |

|---|---|---|

| Poly(4-vinylpyridine) | Chloroaluminate Ionic Liquid | Diels-Alder Reaction |

| Poly(4-vinylpyridine-co-divinylbenzene) | Copper(II) | Azomethine Imine-Alkyne Cycloaddition |

| N-methylated Poly(4-vinylpyridine) | cis-[Rh(CO)₂I₂]⁻ | Methanol Carbonylation |

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules to explore chemical space for biological screening. This compound is an excellent starting scaffold for DOS strategies due to its three distinct points of reactivity that can be addressed selectively or in combination.

A DOS approach using this molecule could proceed via several branching pathways:

Vinyl Group Functionalization: The vinyl group can undergo a wide array of reactions. As discussed, photoredox-catalyzed HAA leads to spirocyclic systems. Alternatively, it can participate in cycloadditions ([4+2], [2+2]) to build fused rings, or be subjected to hydrofunctionalization reactions (e.g., hydroboration, hydroamination) to introduce new functional groups. It also serves as a handle for polymerization.

Chloro Group Substitution: The chlorine atom is a versatile handle for C-C and C-N bond formation. It can be displaced via SNAr reactions, as seen in the synthesis of THNs, or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append a wide variety of aryl, alkyl, or amino substituents.

Pyridine Ring Modification: The pyridine nitrogen can be alkylated to form pyridinium (B92312) salts, which alters the electronic properties of the ring and can be used to direct further reactions or introduce water solubility. It also serves as the coordination site for Lewis acids, which can be used to catalyze reactions at the vinyl group.

By applying different reaction sequences to the this compound core—a "build/couple/pair" strategy—a vast and diverse library of complex molecules can be generated from a single, simple starting material. For instance, an initial cross-coupling reaction at the chloro position, followed by a cycloaddition at the vinyl group, and concluding with N-alkylation of the pyridine ring would result in a highly complex and three-dimensional scaffold with diversity elements introduced at each step.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.netbohrium.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. researchgate.net The incorporation of unique building blocks into MCRs is a key strategy for accessing novel chemical scaffolds. This compound possesses two reactive functional groups—a vinyl group and a chloro-substituted pyridine ring—making it a potentially valuable component in various MCRs for the synthesis of highly substituted pyridine derivatives. nih.gov

The vinyl group of this compound can participate as a dienophile in Diels-Alder reactions, a common strategy for constructing pyridine rings. nih.gov For instance, a three-component synthesis of polysubstituted pyridines can be achieved through the reaction of an aldehyde, an α,β-unsaturated acid, and an enamine, which proceeds via an aza-Wittig/Diels-Alder sequence. nih.gov While direct examples involving this compound are not prevalent in the literature, its vinyl group suggests its potential to act as a dienophile in similar cycloaddition-based MCRs.

Furthermore, isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are widely used to create peptide-like structures and other complex amides. wikipedia.orgorganic-chemistry.org The Passerini reaction, a three-component reaction, involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org The Ugi reaction, a four-component reaction, combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to yield a bis-amide. nih.gov The pyridine nitrogen in this compound could potentially influence the reactivity of the molecule in such reactions, and the chloro substituent offers a handle for post-MCR modifications.

The following table summarizes hypothetical multicomponent reactions where this compound could be a potential reactant, based on the known reactivity of its functional groups.

| Reaction Type | Potential Role of this compound | Other Components | Potential Product Scaffold |

| Aza-Diels-Alder | Dienophile | 2-Azadiene (formed in situ from an aldehyde and amine) | Highly substituted tetrahydropyridine |

| Passerini Reaction | As a component modifying the carboxylic acid or aldehyde | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide with a pyridyl moiety |

| Ugi Reaction | As a component modifying the amine, aldehyde or carboxylic acid | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Bis-amide with a pyridyl moiety |

Combinatorial Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse collections of chemical compounds, known as libraries, which can be screened for biological activity in drug discovery and materials science. mdpi.com The generation of these libraries often relies on the use of a central scaffold that can be systematically decorated with a variety of building blocks. The structure of this compound, featuring both a polymerizable vinyl group and a modifiable chloro-substituent on a pyridine core, makes it an attractive candidate for several combinatorial library synthesis strategies.

One approach involves utilizing the vinyl group for polymerization. Poly(4-vinylpyridine) (P4VP) and its derivatives are well-established polymers that can be used as scaffolds or supports in combinatorial synthesis. ijcce.ac.irnih.gov By polymerizing this compound, a polymer with pendant chloro-substituted pyridine rings would be generated. This reactive polymer could then be treated with a diverse set of nucleophiles to displace the chloride, leading to a library of functionalized polymers. This solid-phase or solution-phase approach allows for the efficient creation of a large number of distinct compounds in parallel. mdpi.org

Alternatively, this compound can serve as a central scaffold in the solution-phase synthesis of small molecule libraries. The chloro group can be subjected to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with a diverse range of coupling partners. nih.gov Simultaneously or sequentially, the vinyl group can undergo a variety of transformations, such as Heck coupling, hydrofunctionalization, or cycloaddition reactions. mit.edu This dual reactivity allows for the introduction of diversity at two distinct points on the molecule, rapidly generating a library of complex and varied pyridine derivatives. mdpi.com

The table below outlines potential strategies for generating combinatorial libraries based on the this compound scaffold.

| Library Generation Strategy | Role of this compound | Diversification Reactions | Library Type |

| Polymer-Supported Synthesis | Monomer for polymerization | Nucleophilic aromatic substitution on the chloro group of the polymer | Polymer-supported library |

| Scaffold-Based Solution-Phase Synthesis | Central scaffold | Cross-coupling reactions at the chloro position; various additions/cycloadditions at the vinyl group | Small molecule library |

| Diversity-Oriented Synthesis | Building block | Multicomponent reactions followed by post-modification of the chloro and vinyl groups | Structurally diverse heterocyclic library |

The versatility of this compound as a building block in combinatorial chemistry opens up avenues for the discovery of novel compounds with potential applications in medicinal chemistry and materials science.

Advanced Analytical Methodologies in 3 Chloro 4 Vinylpyridine Research

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone in the analysis of 3-Chloro-4-vinylpyridine, enabling the separation of the target compound from impurities and the characterization of its corresponding polymers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the purity of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds like this compound, reverse-phase HPLC is commonly employed. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The purity assessment involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components are separated as they pass through the column, and a detector, typically a UV-Vis detector, measures the absorbance of the eluting components. The resulting chromatogram shows peaks corresponding to each separated substance, with the area of the main peak being proportional to the concentration of this compound. Impurities are identified as separate, smaller peaks. The method can be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable results. ptfarm.pl

Table 1: Illustrative HPLC Parameters for Analysis of Vinylpyridine Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water Gradient | Elutes compounds with varying polarity. |

| Modifier | Phosphoric acid or Formic acid | Improves peak shape and provides MS compatibility. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of separation. |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) | Detects aromatic compounds. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for identifying and quantifying volatile impurities in this compound. mdpi.com These impurities may include residual solvents from the synthesis process (e.g., toluene (B28343), heptane) or byproducts of the reaction. peerj.com The GC component separates volatile compounds based on their boiling points and interaction with the stationary phase of the capillary column. researchgate.net

As each separated compound elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This produces a unique mass spectrum for each compound, acting as a "molecular fingerprint" that allows for definitive identification. The high sensitivity of GC-MS enables the detection of impurities at trace levels, often in the parts-per-million (ppm) range. peerj.com For certain analytes, derivatization may be used to increase volatility and improve chromatographic behavior. agriculturejournals.cz

Table 2: Common Volatile Impurities and Typical GC-MS Conditions | Parameter | Typical Condition | | :--- | :--- | | GC Column | (5%-Phenyl)-methylpolysiloxane (e.g., HP-5ms) | General-purpose column for separating a wide range of volatile and semi-volatile compounds. mdpi.com | | Carrier Gas | Helium | Inert gas to carry the sample through the column. | | Injection Mode | Split/Splitless or Headspace | Direct injection for less volatile species; headspace for highly volatile solvents. researchgate.net | | Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Separates compounds based on boiling points. | | MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. mdpi.com | | Scan Range | 40-500 amu | Covers the mass range of typical organic solvents and byproducts. |

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound is polymerized, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for characterizing the resulting polymer, poly(this compound). shimadzu.com GPC separates polymer molecules based on their hydrodynamic volume in solution. mtoz-biolabs.com Larger molecules cannot enter the pores of the column's packing material and thus elute faster, while smaller molecules penetrate the pores and have a longer path, eluting later. shimadzu.com

This technique provides crucial information about the molecular weight distribution of the polymer. researchgate.net Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. shimadzu.com The choice of solvent (mobile phase), such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is critical for dissolving the polymer without degradation. lcms.cz The system is typically calibrated using polymer standards with known molecular weights, such as polystyrene. mtoz-biolabs.com

Table 3: Key Polymer Characteristics Determined by GPC

| Parameter | Description | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer chains in a sample, divided by the total number of polymer chains. | Influences properties like brittleness and flow. |

| Weight-Average Molecular Weight (Mw) | An average that gives more weight to heavier polymer chains. | Relates to properties like strength, toughness, and viscosity. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the uniformity of chain lengths. A PDI of 1.0 indicates all chains are the same length. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are vital for confirming the molecular structure of this compound, providing detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the three protons of the vinyl group and the three protons on the pyridine (B92270) ring. The coupling constants (J-values) between adjacent protons help to confirm their connectivity.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Signals will be present for the two vinyl carbons and the five carbons of the pyridine ring. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to make definitive assignments. COSY identifies protons that are coupled to each other, while HSQC correlates each proton with its directly attached carbon atom. These techniques combined provide a complete and unambiguous map of the molecule's structure. mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Pyridine C2-H | ~8.6 | ~150 | Downfield due to proximity to nitrogen. |

| Pyridine C3-Cl | - | ~130 | Quaternary carbon, no proton signal. |

| Pyridine C4-Vinyl | - | ~145 | Quaternary carbon attached to the vinyl group. |

| Pyridine C5-H | ~7.4 | ~122 | Aromatic proton signal. |

| Pyridine C6-H | ~8.5 | ~148 | Downfield due to proximity to nitrogen. |

| Vinyl Cα-H | ~6.8 (dd) | ~135 | Vinylic proton, shows coupling to both geminal and trans protons. |

| Vinyl Cβ-H (trans) | ~6.0 (d) | ~120 | Vinylic proton, shows geminal and trans coupling. |

| Vinyl Cβ-H (cis) | ~5.6 (d) | ~120 | Vinylic proton, shows geminal and cis coupling. |

Note: Predicted values are based on data for similar vinylpyridine and chloropyridine structures. Actual values may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The method is based on the absorption of infrared radiation by molecular vibrations. Each functional group has a characteristic absorption frequency, allowing for its identification.

For this compound, key absorptions include the stretching and bending vibrations of the C=C and C-H bonds of the vinyl group, the C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibration. researchgate.netresearchgate.net The presence of these characteristic bands in the spectrum confirms the integrity of the principal functional groups within the molecule.

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic & Vinylic C-H |

| 1640-1600 | C=C Stretch | Vinyl Group |

| 1600-1450 | C=C and C=N Stretch | Pyridine Ring |

| 1420-1380 | C-H In-plane Bend | Vinyl Group |

| 1000-900 | =C-H Out-of-plane Bend | Vinyl Group |

| 850-750 | C-Cl Stretch | Aryl Halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For organic molecules like this compound, absorption of UV or visible radiation corresponds to the excitation of valence electrons from a lower energy ground state to a higher energy excited state. msu.edu The structure of this compound contains both a pyridine ring and a vinyl group, which act as chromophores—parts of the molecule responsible for light absorption.